molecular formula C15H15NO4S B2675638 Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 62159-47-1

Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2675638
CAS RN: 62159-47-1
M. Wt: 305.35
InChI Key: KMZFIVKQSIVDCT-UHFFFAOYSA-N
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Description

The compound “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate” is a chemical with the linear formula C8H9NO4 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The compound “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate” has a molecular weight of 183.165 . Its linear formula is C8H9NO4 .


Physical And Chemical Properties Analysis

The compound “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” has a molecular weight of 155.11 . Its linear formula is C6H5NO4 . It’s a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

One study detailed the reaction of a closely related compound with primary amines, leading to the formation of corresponding ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates. The product structure was confirmed through X-ray analysis, highlighting the compound's utility in synthesizing complex organic molecules (Shipilovskikh et al., 2014).

Antimicrobial and Anti-inflammatory Properties

Another research avenue explored the synthesis of 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases, demonstrating potential antimicrobial and non-steroidal anti-inflammatory properties. This work underscores the compound's application in developing new therapeutic agents with promising biological activities (Narayana et al., 2006).

Catalytic Applications

Research on the alkylation of cyclic amines with alcohols catalyzed by Ru(II) complexes bearing N-heterocyclic carbenes includes the synthesis of related ethyl substituted compounds. These findings provide insights into the compound's role in facilitating chemical transformations, emphasizing its potential in catalysis and organic synthesis (Öznur Doğan Ulu et al., 2017).

Safety And Hazards

The compound “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is labeled with the GHS07 pictogram . It has hazard statements H302+H312+H332-H315-H319-H335, indicating that it’s harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-2-20-15(19)13-9-5-3-4-6-10(9)21-14(13)16-11(17)7-8-12(16)18/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZFIVKQSIVDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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